Octacosanoic acid, ester with butanediol

Food-contact materials Polyolefin film coatings Regulatory specifications

Octacosanoic acid, ester with butanediol (CAS 93455-40-4; molecular formula C32H66O4; MW 514.86 g/mol), is a wax monoester formed by esterification of the saturated very-long-chain fatty acid octacosanoic acid (montanic acid, C28:0) with butanediol. Octacosanoic acid is a straight-chain, unbranched monocarboxylic acid predominantly isolated from montan wax, beeswax, and Chinese wax.

Molecular Formula C32H66O4
Molecular Weight 514.9 g/mol
CAS No. 93455-40-4
Cat. No. B12654360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctacosanoic acid, ester with butanediol
CAS93455-40-4
Molecular FormulaC32H66O4
Molecular Weight514.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O.CCCC(O)O
InChIInChI=1S/C28H56O2.C4H10O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30;1-2-3-4(5)6/h2-27H2,1H3,(H,29,30);4-6H,2-3H2,1H3
InChIKeyFRZCZGNNXWZSSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octacosanoic Acid Ester with Butanediol (CAS 93455-40-4): Technical Baseline for Procurement Evaluation


Octacosanoic acid, ester with butanediol (CAS 93455-40-4; molecular formula C32H66O4; MW 514.86 g/mol), is a wax monoester formed by esterification of the saturated very-long-chain fatty acid octacosanoic acid (montanic acid, C28:0) with butanediol . Octacosanoic acid is a straight-chain, unbranched monocarboxylic acid predominantly isolated from montan wax, beeswax, and Chinese wax [1]. This ester belongs to the broader class of montan wax acid esters, which also includes ethylene glycol, glycerol, and mixed polyol esters used industrially as lubricants, release agents, dispersing agents, and cosmetic emollients [2]. The compound's CAS registry entry confirms its identity as butane-1,1-diol esterified with octacosanoic acid, with a computed LogP of 10.33 and exact mass of 514.49600 Da .

Why Montanic Acid Esters Cannot Be Interchanged: Octacosanoic Acid, Ester with Butanediol (CAS 93455-40-4) Procurement Rationale


Montanic acid esters are not interchangeable commodities. The choice of alcohol moiety—ethylene glycol, 1,3-butanediol, 1,4-butanediol, glycerol, or multifunctional polyols—directly governs the ester's drop point, acid value, saponification value, viscosity, and ultimately its regulatory eligibility for specific end-use applications [1]. The FDA's 21 CFR 178.3770 establishes separate specification blocks depending on whether the esterification employs ethylene glycol alone, 1,3-butanediol alone, or a combination with or without calcium hydroxide neutralization [1]. Furthermore, the degree of esterification and presence of partial saponification produce rheological profiles differing by an order of magnitude—from approximately 20 mPa·s for fully esterified products to approximately 300 mPa·s for partly saponified variants . Substituting one montanic acid ester for another without verifying these parameters risks regulatory non-compliance in food-contact applications and functional failure in polymer processing where thermal stability, migration resistance, and release performance are critical .

Octacosanoic Acid, Ester with Butanediol (CAS 93455-40-4): Quantitative Differentiation Evidence vs. Closest Analogs


Drop Point Differentiation: Butanediol-Based Montanate vs. Ethylene Glycol Montanate in FDA-Regulated Specifications

Under FDA 21 CFR 178.3770(b), polyhydric alcohol esters produced by partial esterification of oxidatively refined montan wax acids with equimolar proportions of ethylene glycol and 1,3-butanediol must meet a dropping point specification of 77–82 °C (ASTM D566-76) [1]. In contrast, the ethylene glycol monoester WARADUR E exhibits a higher drop point of 82–88 °C (ISO 2176) . The incorporation of the butanediol moiety lowers the thermal transition by approximately 5 °C relative to the pure ethylene glycol ester, a consequential difference for low-temperature processing applications where premature solidification must be avoided. The same FDA regulation paragraph (a), applicable to esters made with either ethylene glycol or 1,3-butanediol as lubricants in PVC food-contact fabrication, permits a broader dropping point range of 76–105 °C, acid value 10–20, and saponification value 100–160 [1]—demonstrating that the regulator explicitly differentiates specification blocks by alcohol type.

Food-contact materials Polyolefin film coatings Regulatory specifications Thermal analysis

PBT Surface Appearance: Montanic Ester Lubricants Outperform Polyethylene-Based Lubricants in Direct Head-to-Head Molding Comparison

In US Patent US20060100330, montanic acid esters (including the reaction product of montanic acid with multifunctional alcohols such as butanediol) were directly compared with polyethylene-based lubricants in polybutylene terephthalate (PBT) molding compositions [1]. Examples 1–5, using montanic ester lubricants (Licomont ET 141 and Licowax OP), consistently produced surface appearance rated as 'good' or 'very good' (defined as ≤3 dull/haze areas on the molded article) [1]. Comparative Examples 2 and 3, using polyethylene-based lubricants, produced 'poor' surface appearance (≥4 dull/haze areas), attributed to incompatibility between the polyethylene lubricant and the PBT matrix [1]. The control (Comparative Example 1, PBT without lubricant) produced only 'fair' appearance with scratches and rough spots from mold removal, confirming that the montanic ester provides both internal and external lubrication without the haze penalty observed with hydrocarbon wax alternatives [1].

Engineering thermoplastics Polybutylene terephthalate Mold release Surface quality

Viscosity Profile Differentiation: Fully Esterified vs. Partly Saponified Montanic Acid Esters Differ by Approximately 15-Fold

Clariant's technical datasheets for Licowax E (fully esterified montanic acids with multifunctional alcohols) and Licowax OP (partly saponified ester wax of montanic acids, wherein montanic acid is partially esterified with butanediol and the remainder neutralized with calcium hydroxide ) reveal a viscosity differential of approximately 15-fold. Licowax E exhibits a viscosity of ~20 mPa·s measured at 100 °C (DIN 53019), while Licowax OP registers ~300 mPa·s measured at 120 °C (DIN 53019) . Even accounting for the 20 °C temperature difference in the measurement conditions, the partly saponified product is substantially more viscous, attributable to the ionic cross-linking contributed by the calcium montanate soap fraction . The saponification value also differentiates the two: 140–160 mg KOH/g for Licowax E versus 102–122 mg KOH/g for Licowax OP .

Rheology Polymer processing Plastics additives Wax esters

Cosmetic Functionality Profile: Glycol/Butylene Glycol Montanate Delivers Multi-Functional Emolliency Distinct from Food-Grade Ethylene Glycol Montanate

In personal care formulations, Glycol/Butylene Glycol Montanate (INCI name for the mixed diester of montan wax fatty acids with 1,2-propanediol and 1,3-butanediol) is classified as a multi-functional ingredient providing emolliency, skin conditioning, and viscosity control [1]. In contrast, montanic acid ethylene glycol esters (E 912) are authorized in the EU solely for surface treatment of fresh fruits as a protective coating and glazing agent [2]. The butylene glycol-containing ester forms a thin, flexible, moisture-sealing film on skin that is described as less occlusive than heavier plant or mineral waxes, attributable to the bulky molecular architecture of the 1,3-butanediol diester [3]. The ethylene glycol monoester, with its smaller alcohol moiety and higher crystallinity, is optimized for barrier coating applications on fruit surfaces rather than sensory-compatible skin deposition [2]. The EU cosmetics regulation and the FDA food-contact regulation thus effectively partition these chemically related esters into entirely separate end-use domains based on their alcohol-derived functional profiles [2][4].

Cosmetic ingredients Emollients Skin conditioning Viscosity control

Free Acid Biofilm Activity: n-Octacosanoic Acid Demonstrates MIC of 80 μg/mL Against Streptococcus mutans with 50% Biofilm Reduction at Sub-MIC Concentrations

n-Octacosanoic acid (the free acid parent of the ester), isolated from Viburnum foetens, exhibited a minimum inhibitory concentration (MIC) of 80 μg/mL against Streptococcus mutans, the primary cariogenic bacterium [1]. At sub-MIC concentrations of 10 and 20 μg/mL, adherence to saliva-coated glass surfaces and biofilm formation capacity were reduced to approximately 50% of control levels [1]. Confocal microscopy revealed that n-octacosanoic acid profoundly altered biofilm architecture and distorted cell aggregating ability in a unique manner distinct from conventional antimicrobial mechanisms [1]. The compound also reduced water-insoluble glucan production, a key virulence factor in dental plaque formation [1]. This evidence is presented as supporting data because the activity was demonstrated for the free acid (CAS 506-48-9), not the butanediol ester (CAS 93455-40-4). However, the ester is a potential prodrug or controlled-release form: enzymatic hydrolysis by esterases in the oral environment would liberate the active free acid and the innocuous diol butanediol . No direct comparative biofilm data for the butanediol ester vs. free acid or vs. chlorhexidine are available in the peer-reviewed literature, constituting a significant evidence gap.

Antibiofilm agents Oral care Streptococcus mutans Dental caries prevention

Octacosanoic Acid, Ester with Butanediol (CAS 93455-40-4): Evidence-Derived Application Scenarios for Scientific and Industrial Procurement


Engineering Thermoplastic Lubricant and Release Agent for PBT and Polyester Resins Requiring High Surface Clarity

Based on the direct head-to-head evidence from US20060100330, montanic acid esters (including those incorporating butanediol as the alcohol component) deliver good-to-very-good surface appearance in PBT injection molding, whereas polyethylene-based lubricants produce unacceptable haze (poor rating) [1]. Industrial procurers specifying lubricant/release agent additives for optically critical PBT parts (headlamp bezels, instrument cluster windows, watch components) should prioritize montanic ester-based products over hydrocarbon wax alternatives. The montanic ester's compatibility with the PBT matrix—attributed to the polarity of the ester linkage and the C28–C32 chain-length match with the polymer's amorphous phase—eliminates the haze defect that arises from phase separation of incompatible polyethylene wax domains [1]. Licomont ET 141 (flake) and Licowax OP (powder), both commercially available montanic acid ester products, represent the class of additives validated by this evidence [1].

FDA-Compliant Lubricant for PVC Food-Contact Article Fabrication and Polyolefin Film Release Coating

FDA 21 CFR 178.3770 explicitly authorizes polyhydric alcohol esters of oxidatively refined (Gersthofen process) montan wax acids—produced by partial esterification with ethylene glycol or 1,3-butanediol with or without calcium hydroxide neutralization—as lubricants in PVC food-contact article fabrication (paragraph a) and as release agents in polyolefin film coatings (paragraph b) [2]. The regulation provides quantitative specification ranges: dropping point 76–105 °C, acid value 10–20, saponification value 100–160 for lubricant use, and dropping point 77–82 °C, acid value 25–35, saponification value 135–150 for release agent use in polyolefin films [2]. Procurement for regulated food-contact applications must verify that the supplied ester falls within these specification windows and that the alcohol component is restricted to ethylene glycol or 1,3-butanediol as stipulated. Esters made with other polyols (e.g., glycerol, pentaerythritol) are not covered by this specific clearance and would require separate regulatory evaluation [2].

Cosmetic Emulsion Stabilizer and Sensory Emollient for Skincare and Personal Care Formulations

Glycol/Butylene Glycol Montanate (INCI), the cosmetic-grade mixed diester of montan wax fatty acids with 1,2-propanediol and 1,3-butanediol, is classified as a multi-functional cosmetic ingredient providing emolliency, skin conditioning, and viscosity control [3]. This functional triad distinguishes it from the ethylene glycol montanate (E 912), which is restricted to fruit surface coating applications [4]. Formulators procuring this ingredient for emulsion stabilization benefit from its ability to form a thin, flexible, moisture-sealing film that is less occlusive than heavier mineral or plant waxes, contributing to a non-greasy sensory profile [5]. The viscosity-controlling function enables partial replacement of synthetic thickeners in lotion and cream formulations. Procurement specifications should verify the INCI designation and confirm the absence of residual ethylene glycol, as the ethylene glycol variant is not intended for leave-on skin applications [4].

Antibiofilm Research: n-Octacosanoic Acid as a Lead Compound for Oral Care Prodrug Development

The free acid n-octacosanoic acid has demonstrated validated antibiofilm activity against Streptococcus mutans with an MIC of 80 μg/mL and 50% biofilm adherence reduction at sub-MIC concentrations of 10–20 μg/mL [6]. The ester form (octacosanoic acid, ester with butanediol) may function as a hydrolytically labile prodrug: enzymatic cleavage by oral esterases would liberate the active free acid and the innocuous diol butanediol in situ . This mechanism, if confirmed by controlled hydrolysis kinetics studies, could enable sustained-release antibiofilm delivery in oral care formulations (mouthwash, dentifrice, dental varnish). However, no peer-reviewed comparative data exist for the ester vs. the free acid. Research procurement for this application scenario must explicitly request (a) esterase-mediated hydrolysis half-life under simulated oral conditions (pH 6.5–7.0, 37 °C), (b) comparative MIC and biofilm reduction data for the intact ester, and (c) cytotoxicity profiling against oral mucosal cell lines. The free acid (CAS 506-48-9) should be procured as the positive control reference standard [6].

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